Lasonolide A

Stereochemistry Anticancer Drug Discovery Natural Product Chemistry

Lasonolide A is a polyketide-derived macrolide first isolated from the Caribbean marine sponge Forcepia sp. It exhibits potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values in the low nanomolar range (e.g., 2 ng/mL against P388 murine leukemia cells, 40 ng/mL against A-549 human lung carcinoma cells).

Molecular Formula C41H60O9
Molecular Weight 696.9 g/mol
Cat. No. B1251353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasonolide A
Synonymslasonolide A
Molecular FormulaC41H60O9
Molecular Weight696.9 g/mol
Structural Identifiers
SMILESCC1C(CC2CC=CC=CC(=O)OC3CC(C=CCC=CC(=CC1O2)C)OC(C3(C)CO)CC=CCC(C(=O)OCC(=C)CCC(C)C)O)O
InChIInChI=1S/C41H60O9/c1-28(2)21-22-30(4)26-47-40(46)34(43)18-13-14-19-37-41(6,27-42)38-25-33(49-37)17-10-7-9-15-29(3)23-36-31(5)35(44)24-32(48-36)16-11-8-12-20-39(45)50-38/h8-15,17,20,23,28,31-38,42-44H,4,7,16,18-19,21-22,24-27H2,1-3,5-6H3/b11-8+,14-13-,15-9+,17-10+,20-12+,29-23-/t31-,32+,33-,34-,35+,36-,37+,38-,41+/m1/s1
InChIKeyXYYABYHBQHRGAT-ZUFIHRSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lasonolide A: A Potent Marine Macrolide with Unique Mechanism of Action


Lasonolide A is a polyketide-derived macrolide first isolated from the Caribbean marine sponge Forcepia sp. [1]. It exhibits potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values in the low nanomolar range (e.g., 2 ng/mL against P388 murine leukemia cells, 40 ng/mL against A-549 human lung carcinoma cells) [2]. Its mechanism of action, which involves the induction of rapid premature chromosome condensation (PCC) and the activation of RAF1 (c-RAF) independent of the MAPK pathway, distinguishes it from many other anticancer agents [3][4].

Lasonolide A: Why In-Class Compounds Are Not Interchangeable


Lasonolide A is not a generic cytotoxic agent; its biological activity is exquisitely sensitive to structural modifications. The compound's unique macrocyclic architecture, including its two cis-2,6-substituted tetrahydropyran rings and specific stereochemistry, is critical for its potent and distinctive biological effects [1]. Even seemingly minor alterations to its core structure can drastically reduce or alter activity, as seen in the case of its close analogs, such as lasonolides C-G, homolasonolide A, and the Ces-73 derivative [2][3]. Furthermore, the (–)-enantiomer is the biologically active form, while the (+)-enantiomer is inactive, underscoring the critical importance of stereochemistry for target engagement [4]. Therefore, substituting Lasonolide A with a structurally similar, but not identical, compound from the same class or a closely related analog will not replicate its specific mechanism of action or its unique potency and selectivity profile.

Lasonolide A: Quantitative Comparative Evidence Against Closest Analogs


Enantiomer-Specific Activity: (-)-Lasonolide A vs. (+)-Lasonolide A

The biological activity of Lasonolide A is strictly dependent on its stereochemistry. Only the (-)-enantiomer is active; the (+)-enantiomer shows no significant biological effect. This highlights the critical importance of chirality for target engagement and downstream signaling [1].

Stereochemistry Anticancer Drug Discovery Natural Product Chemistry

Superior Potency of Lasonolide A Against Pancreatic Cancer Cells Compared to Lasonolide Analogs

Lasonolide A exhibits significantly higher potency (lower IC50) against PANC-1 pancreatic carcinoma cells compared to the natural analogs Lasonolides C, D, E, and F. The reported IC50 values for Lasonolides C, D, E, and F are 0.38, 4.89, 0.57, and 15.6 µM, respectively, while Lasonolide A is active at nanomolar concentrations [1]. This highlights the unique structural features of Lasonolide A that are critical for its potent activity against this difficult-to-treat cancer type.

Pancreatic Cancer Cytotoxicity Natural Product

Enhanced Potency of Lasonolide A Compared to the Synthetic Analog Ces-73

A direct comparison of Lasonolide A (LasA) with its synthetic analog, Ces-73, which differs only in the position of a double bond (endocyclic in LasA vs. exocyclic in Ces-73), revealed that Lasonolide A is significantly more potent [1].

Synthetic Analog Cytotoxicity Structure-Activity Relationship

Lasonolide A Uniquely Inhibits Cell Adhesion at Nanomolar Concentrations

Lasonolide A possesses a unique dual activity profile: it is both a potent cytotoxin and a nanomolar inhibitor of cell adhesion, a property not consistently observed across other lasonolide analogs or in-class compounds [1][2].

Cell Adhesion Anti-metastatic Mechanism of Action

Lasonolide A: Defined Research and Procurement Application Scenarios


Investigating RAF1-Dependent, MAPK-Independent Chromatin Remodeling

Lasonolide A is the ideal chemical probe for studying the non-canonical, MAPK-independent role of RAF1 in premature chromosome condensation (PCC). Its unique ability to induce rapid PCC at nanomolar concentrations via RAF1 activation, independent of MEK/ERK signaling, makes it a critical tool for dissecting this specific pathway [1]. Unlike other PCC inducers that act through CDK inhibition or DNA damage, Lasonolide A offers a distinct and targeted mechanism of action for these studies.

Dual-Action Studies on Cell Adhesion and Cytotoxicity in Metastatic Cancer Models

Due to its confirmed ability to both potently kill cancer cells and inhibit cell adhesion at low nanomolar concentrations [1][2], Lasonolide A is uniquely suited for research focused on the metastatic cascade. It allows for the simultaneous investigation of cytotoxic and anti-adhesive/migratory effects in models of breast, pancreatic, and lung cancer, providing a distinct advantage over analogs that lack this dual functionality or are significantly less potent [3].

Benchmarking Synthetic Analogs and Conducting Structure-Activity Relationship (SAR) Studies

The well-characterized, steep SAR of Lasonolide A, where even minor modifications (e.g., the double bond shift in Ces-73, or the changes in Lasonolides C-G) lead to >7-fold or >100-fold loss in potency, respectively [1][2], establishes it as the essential reference standard and parent scaffold. Procurement of highly pure, enantiomerically correct (-)-Lasonolide A is mandatory for any SAR program aiming to develop novel derivatives or to validate the activity of new synthetic batches against the established benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lasonolide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.